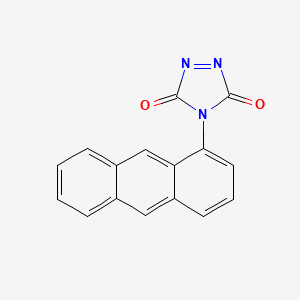
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and trifluoroacetic acid as the primary starting materials.
Formation of Intermediate: The reaction between 4-fluoroaniline and trifluoroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydride (NaH) to form the imidazole ring.
Methylation: The final step involves the methylation of the imidazole ring using methyl iodide (CH3I) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1-methyl-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, affecting its reactivity and stability.
2-(4-Fluorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-imidazole: Contains an ethyl group instead of a methyl group, influencing its pharmacokinetic properties.
Uniqueness
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability, biological activity, and binding affinity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
33469-33-9 |
|---|---|
Molecular Formula |
C11H8F4N2 |
Molecular Weight |
244.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C11H8F4N2/c1-17-6-9(11(13,14)15)16-10(17)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
TYTLMGIICDEQBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


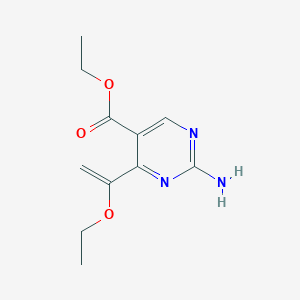
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)
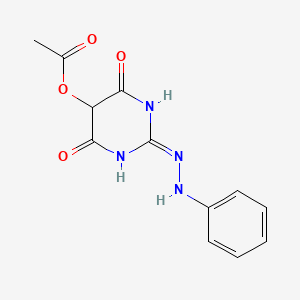
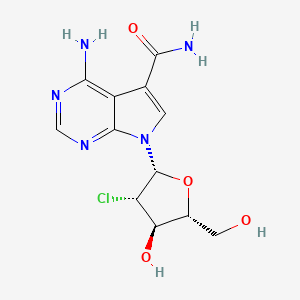

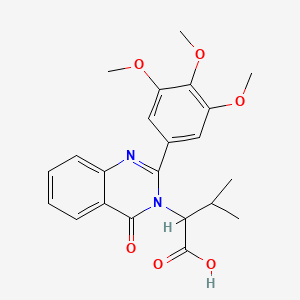


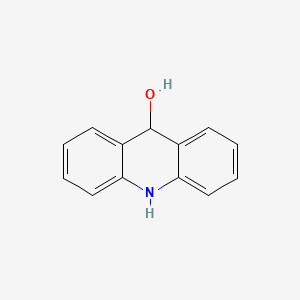
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)
![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)

